molecular formula C17H13ClN4O3S B15087135 2-(2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid CAS No. 478253-86-0

2-(2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid

Cat. No.: B15087135
CAS No.: 478253-86-0
M. Wt: 388.8 g/mol
InChI Key: ZDBBEFHJDUUXTL-DJKKODMXSA-N
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Description

2-(2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid is a complex organic compound that features a triazole ring, a chlorophenyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the chlorophenyl group and the phenoxyacetic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of triazole-containing compounds on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring and chlorophenyl group can interact with enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)propionic acid
  • 2-(2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)butyric acid

Uniqueness

Compared to similar compounds, 2-(2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid has a unique combination of functional groups that confer specific reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

478253-86-0

Molecular Formula

C17H13ClN4O3S

Molecular Weight

388.8 g/mol

IUPAC Name

2-[2-[(E)-[3-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid

InChI

InChI=1S/C17H13ClN4O3S/c18-13-7-3-2-6-12(13)16-20-21-17(26)22(16)19-9-11-5-1-4-8-14(11)25-10-15(23)24/h1-9H,10H2,(H,21,26)(H,23,24)/b19-9+

InChI Key

ZDBBEFHJDUUXTL-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)OCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)OCC(=O)O

Origin of Product

United States

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